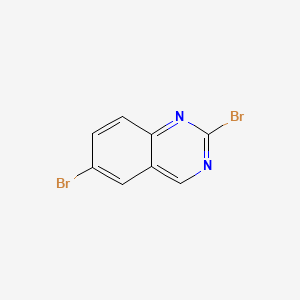

2,6-Dibromoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAARTNANGRCYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672139 | |

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161425-75-8 | |

| Record name | 2,6-Dibromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of 2,6-dibromoquinazoline. As a key heterocyclic building block, this compound holds significant potential in medicinal chemistry and materials science. This document delves into its physicochemical characteristics, offers detailed synthetic protocols, explores its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and discusses its emerging applications, particularly in the development of kinase inhibitors. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Quinazoline Scaffold and the Significance of this compound

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic placement of halogen atoms on the quinazoline core provides valuable handles for synthetic diversification, allowing for the introduction of various functional groups to modulate the pharmacological profile of the resulting molecules.

This compound, in particular, has emerged as a versatile intermediate in organic synthesis. The presence of two bromine atoms at distinct positions on the quinazoline ring system offers opportunities for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide aims to provide a detailed understanding of the chemical properties of this compound to facilitate its effective utilization in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 161425-75-8 | [1] |

| Molecular Formula | C₈H₄Br₂N₂ | [1] |

| Molecular Weight | 287.94 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Predicted: 406.6 ± 37.0 °C | [2] |

| Solubility | Soluble in methanol. Expected to be soluble in polar aprotic solvents like DMSO and DMF.[2] | Inferred from related compounds and general principles. |

Note: While a precise experimental melting point for this compound was not found in the surveyed literature, related dibromo-quinazolinone derivatives exhibit melting points in the range of 274-279 °C. It is crucial for researchers to determine the melting point of their synthesized this compound experimentally for characterization and purity assessment. Similarly, detailed solubility studies in a range of common organic solvents are recommended for process development and optimization.

Synthesis of this compound

The synthesis of this compound can be approached through various routes, often starting from readily available precursors. A plausible and efficient method involves the cyclization of a suitably substituted aminobenzonitrile.

Proposed Synthetic Pathway from 2-Amino-5-bromobenzonitrile

A logical synthetic route to this compound involves the bromination of 2-aminobenzonitrile to form 2-amino-5-bromobenzonitrile, followed by a cyclization reaction to construct the quinazoline ring.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 2,6-dibromoquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct literature on its synthesis, this guide presents a scientifically grounded, plausible pathway starting from commercially available precursors. The document meticulously outlines the experimental protocols, the underlying chemical principles, and a complete suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the target molecule. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel quinazoline derivatives and for professionals in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant therapeutic potential. The quinazoline scaffold is a key pharmacophore in a variety of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The strategic introduction of halogen atoms, particularly bromine, into the quinazoline ring system can profoundly influence the molecule's physicochemical properties and biological activity. The bromine substituents can enhance binding affinity to target proteins, modulate metabolic stability, and serve as versatile synthetic handles for further structural modifications through cross-coupling reactions. This compound, with bromine atoms at positions 2 and 6, presents an intriguing scaffold for the development of novel bioactive compounds. This guide provides a detailed roadmap for its synthesis and characterization.

Proposed Synthetic Pathway

Rationale for the Synthetic Approach

The chosen synthetic strategy is predicated on the well-established principle of constructing the quinazoline ring from a suitably substituted ortho-aminobenzaldehyde. This approach offers a convergent and flexible route to the target molecule. The synthesis of the key precursor, 2-amino-3,5-dibromobenzaldehyde, has been documented and can be achieved from readily available starting materials.[1]

The subsequent cyclization step, employing a source for the N1-C2 fragment of the quinazoline ring, is a robust and widely used method. Formamide is proposed as a simple and effective reagent for this transformation, providing the necessary carbon and nitrogen atoms to complete the heterocyclic ring system.[2]

Visualizing the Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromobenzaldehyde

This protocol is adapted from established procedures for the synthesis of 2-amino-3,5-dibromobenzaldehyde from o-nitrobenzaldehyde.[1]

Materials:

-

o-Nitrobenzaldehyde

-

Iron powder

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Bromine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating/cooling apparatus

Procedure:

-

Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid, a catalytic amount of concentrated hydrochloric acid, and iron powder. Heat the mixture to reflux. To this stirred suspension, add o-nitrobenzaldehyde portion-wise. Maintain the reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Bromination: After cooling the reaction mixture in an ice-salt bath, slowly add bromine dropwise while maintaining a low temperature. Once the addition is complete, allow the mixture to warm to room temperature and continue stirring.

-

Work-up and Purification: Filter the reaction mixture and wash the filter cake with water. Extract the filtrate with dichloromethane. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3,5-dibromobenzaldehyde. The crude product can be further purified by recrystallization or column chromatography.

Synthesis of this compound

This proposed protocol is based on the general method for quinazoline synthesis from 2-aminobenzaldehydes.[2]

Materials:

-

2-Amino-3,5-dibromobenzaldehyde

-

Formamide

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3,5-dibromobenzaldehyde and an excess of formamide.

-

Cyclization: Heat the reaction mixture to a temperature of 150-180 °C and maintain for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated crude product is collected by vacuum filtration and washed thoroughly with water. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following section details the expected outcomes from various analytical techniques.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₄Br₂N₂[3] |

| Molecular Weight | 287.94 g/mol [3] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water. |

Spectroscopic Data

The following are predicted spectroscopic data based on the structure of this compound and comparison with analogous compounds.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Proton NMR): The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring. The chemical shifts (δ) are predicted to be in the downfield region due to the aromatic nature of the ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~9.3 - 9.5 | Singlet | H4 | The proton at position 4 is adjacent to two nitrogen atoms, leading to significant deshielding.[4] |

| ~8.0 - 8.2 | Doublet | H5 | The proton at position 5 is part of the benzene ring and is expected to be a doublet due to coupling with H7. Its chemical shift is influenced by the fused pyrimidine ring.[4] |

| ~7.8 - 8.0 | Doublet | H7 | The proton at position 7 is expected to be a doublet due to coupling with H5. The presence of the bromine at position 6 will influence its chemical shift. |

| ~8.2 - 8.4 | Singlet | H8 | The proton at position 8 is expected to be a singlet as it has no adjacent protons to couple with. |

-

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~160 - 165 | C2 | The carbon at position 2 is bonded to two nitrogen atoms and a bromine atom, resulting in a downfield chemical shift.[5] |

| ~150 - 155 | C4 | Similar to C2, the carbon at position 4 is part of the pyrimidine ring and bonded to a nitrogen atom, leading to a downfield shift.[5] |

| ~120 - 140 | Aromatic C | The remaining six carbons of the benzene and pyrimidine rings will appear in the aromatic region, with their specific chemical shifts influenced by the bromine substituents and the nitrogen atoms.[5] |

| ~115 - 125 | C6 | The carbon bearing the bromine at position 6 is expected to have a chemical shift in this range. |

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of this compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks ([M]⁺, [M+2]⁺, and [M+4]⁺) are expected to appear at m/z values corresponding to the molecular weight of this compound (approximately 286, 288, and 290 amu) with a relative intensity ratio of approximately 1:2:1.[6][7]

-

Predicted Fragmentation: The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of the quinazoline ring.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 3100 | C-H stretching | Aromatic C-H |

| ~1600 - 1620 | C=N stretching | Quinazoline ring |

| ~1450 - 1580 | C=C stretching | Aromatic ring |

| ~1000 - 1200 | C-Br stretching | Aryl-Bromide |

| ~700 - 900 | C-H out-of-plane bending | Substituted benzene |

Visualizing the Characterization Workflow

Caption: A comprehensive workflow for the purification and characterization of this compound.

Conclusion

References

- Supporting Information for publications detailing 13C NMR data of quinazolinone derivatives. (Note: Specific citation would be to a relevant scientific paper).

- Ali, T. E., et al. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(2012), 1-5.

- PubChem. 2,6-Dibromoquinoline.

- Supporting Information for Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. The Royal Society of Chemistry, 2016.

- Coupling in 1H NMR - Organic Chemistry

- Patents detailing the synthesis of 2,6-dibromo aniline, a rel

- Organic Chemistry Portal. Quinazoline synthesis. [Link]

- Balaachari, et al. Design, Synthesis and Molecular Docking Studies of Novel Di and Tridentate Chiral Ligands as Potential Inhibitors of RNA dependent RNA Polymerase of Covid-19. International Journal of Pharmaceutical Sciences and Research, 12(1), 2021, 120-128.

- Hoover, J. M., & Stahl, S. S. 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 2011, 264.

- University of Utah Department of Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

- PubChemLite. This compound (C8H4Br2N2). [Link]

- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

- Google Patents. KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.

- CP Lab Safety. This compound, 95% Purity, C8H4Br2N2, 250 mg. [Link]

- Eureka | Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. [Link]

- Vaskevych, R. I., et al. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 25(18), 2020, 4275.

- Li, Y., et al. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 24(12), 2019, 2284.

- Clark, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- Cheméo. 2,6-Dibromo-4-chloroanisole - Chemical & Physical Properties. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 2000, 129-153.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- ChemHelp ASAP. predicting likely fragments in a mass spectrum. YouTube. [Link]...

- University of Wisconsin-Madison Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- University of Wisconsin-Madison Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubChem. 2,6-Dimethylquinoline.

- Prasain, J. Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry. [Link]

- PubChem. 2,6-Dibromopyridine.

- NIST WebBook. Phenol, 2,6-dibromo-. National Institute of Standards and Technology. [Link]

- University of Arizona.

- Google Patents.

- University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

Sources

A Predictive Spectroscopic Guide to 2,6-Dibromoquinazoline for Researchers and Drug Development Professionals

Foreword

This technical guide offers a comprehensive, predictive analysis of the spectroscopic characteristics of 2,6-dibromoquinazoline. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural features is paramount for its application in drug design and development. Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this guide leverages established principles of spectroscopic interpretation and draws upon empirical data from closely related, structurally analogous compounds. The following sections are designed to provide researchers, scientists, and drug development professionals with a robust, predictive framework for the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of this compound. All predictions are grounded in authoritative sources, which are duly cited throughout the text.

Mass Spectrometry: Unveiling the Molecular Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, electron ionization mass spectrometry (EI-MS) is a commonly employed technique. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions.

Predicted Mass Spectrum of this compound

The presence of two bromine atoms in this compound will result in a distinctive isotopic pattern for the molecular ion and its bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1.

Based on studies of the fragmentation of related dibromoquinazolinone moieties, a predictable fragmentation pathway can be proposed for this compound[1]. The fragmentation is likely initiated by the loss of a bromine radical, followed by the elimination of HCN, a characteristic loss from pyrimidine rings.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Assignment | Notes |

| 286, 288, 290 | [M]⁺ | Molecular ion triplet, with a 1:2:1 intensity ratio. |

| 207, 209 | [M - Br]⁺ | Loss of a bromine radical. |

| 180, 182 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide. |

| 128 | [C₈H₄N]⁺ | Further fragmentation. |

| 79, 81 | [Br]⁺ | Bromine cation. |

Proposed Fragmentation Pathway

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring the mass spectrum of this compound would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

-

Data Acquisition: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph. The instrument is set to scan a mass range that encompasses the expected molecular ion and fragment masses (e.g., m/z 50-350).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion cluster and the characteristic fragment ions. The isotopic distribution is compared with the theoretical pattern for a dibrominated compound to confirm the elemental composition.

Infrared Spectroscopy: Probing the Vibrational Modes

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

Predicted Infrared Absorption Bands

The predicted IR spectrum will be dominated by vibrations of the quinazoline core and the carbon-bromine bonds. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the heterocyclic and benzene rings will appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1620-1580 | C=N stretching | Quinazoline ring |

| 1580-1450 | C=C stretching | Aromatic/Heterocyclic ring |

| 850-800 | C-H out-of-plane bending | Substituted benzene ring |

| 700-550 | C-Br stretching | Aryl bromide |

Experimental Protocol for Infrared Spectroscopy

The following protocol ensures the acquisition of a high-quality IR spectrum:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound.

Predicted ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the quinazoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the pyrimidine ring. The ¹³C NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons directly attached to the bromine atoms will be significantly influenced by the heavy atom effect.

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Coupling Constant (J) [Hz] (Predicted) |

| H-4 | 9.3 - 9.5 | s | - |

| H-5 | 7.8 - 8.0 | d | ~8.5 |

| H-7 | 7.6 - 7.8 | dd | ~8.5, ~2.0 |

| H-8 | 8.1 - 8.3 | d | ~2.0 |

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted) |

| C-2 | ~145 |

| C-4 | ~150 |

| C-4a | ~125 |

| C-5 | ~130 |

| C-6 | ~122 |

| C-7 | ~138 |

| C-8 | ~129 |

| C-8a | ~148 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The spectra are referenced to the residual solvent peak. The chemical shifts, multiplicities, coupling constants, and integrations are then determined.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this important heterocyclic compound in research and development settings. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in analytical workflows.

References

- Faghih, Z., Rezaei, Z., Jamshidzadeh, A., Faghih, Z., Heidari, N., & Khabnadideh, S. (2017). Cytotoxic evaluation of some new and potent azole derivatives as antimicrobial agents. TIPS, 3(3), 143–8.

- Ali, T. E., Salem, M. A. I., Mahmoud, M. R., Soliman, E.-S. A., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.

- Ahmed, M. F., Jaiash, D., & Belal, A. (2017). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Acta Poloniae Pharmaceutica, 74(5), 1437–1445.

- Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 231-235.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among the halogenated derivatives, 2,6-dibromoquinazoline stands out as a versatile and highly reactive intermediate. Its strategic di-bromination at positions amenable to differential reactivity makes it a valuable building block for the synthesis of complex, poly-substituted quinazoline libraries. This guide provides a comprehensive technical overview of the molecular structure, synthesis, spectroscopic characterization, and synthetic applications of this compound, offering insights for its effective utilization in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₄Br₂N₂ and a molecular weight of 287.94 g/mol .[1][2] Its structure consists of a pyrimidine ring fused to a benzene ring, with bromine atoms substituted at the 2- and 6-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161425-75-8 | [1] |

| Molecular Formula | C₈H₄Br₂N₂ | [1][2] |

| Molecular Weight | 287.94 g/mol | [1] |

| SMILES | C1=CC2=NC(=NC=C2C=C1Br)Br | [2] |

| InChI | InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | [2] |

The presence of two bromine atoms significantly influences the electronic properties and reactivity of the quinazoline core. The bromine at the 2-position, being part of the pyrimidine ring, and the bromine at the 6-position on the benzene ring exhibit differential reactivity, a key feature exploited in its synthetic applications.

Synthesis of this compound

While various methods exist for the synthesis of quinazoline derivatives, a direct and detailed experimental protocol for this compound is not extensively documented in readily available literature. However, based on established quinazoline syntheses, a plausible route can be proposed starting from readily available precursors such as 2-amino-5-bromobenzoic acid or 2-amino-5-bromobenzonitrile. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

A more specific, though still inferred, experimental protocol could involve the following steps:

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 6-Bromoquinazolin-4-one from 2-Amino-5-bromobenzoic Acid

-

A mixture of 2-amino-5-bromobenzoic acid and an excess of formamide is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield 6-bromoquinazolin-4-one.

Step 2: Conversion of 6-Bromoquinazolin-4-one to 4-Chloro-6-bromoquinazoline

-

6-Bromoquinazolin-4-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC).

-

The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The resulting solid is filtered, washed with water, and dried to give 4-chloro-6-bromoquinazoline.

Step 3: Bromination of 4-Chloro-6-bromoquinazoline and subsequent reduction

This step is less straightforward and would require optimization. A potential approach could involve electrophilic bromination, though the conditions would need to be carefully controlled to achieve substitution at the 2-position. Subsequent removal of the chloro group at the 4-position would be necessary to yield the final product. Due to the lack of a definitive, published procedure, this proposed pathway highlights the need for further research to establish a reliable and high-yielding synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the quinazoline ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms and the nitrogen atoms in the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum will provide information on the eight carbon atoms in the molecule. The carbons attached to the bromine atoms (C2 and C6) are expected to show characteristic chemical shifts.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.5 - 9.5 | s | H4 |

| ~7.8 - 8.2 | m | H5, H7, H8 | |

| ¹³C | ~150 - 160 | s | C2 |

| ~120 - 140 | s | C4, C4a, C5, C6, C7, C8, C8a |

Note: These are predicted values and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3150 | C-H stretching | Aromatic C-H |

| 1550-1620 | C=C and C=N stretching | Aromatic and Heterocyclic Rings |

| 1400-1500 | C-C stretching | Aromatic Ring |

| 800-900 | C-H out-of-plane bending | Aromatic C-H |

| 500-700 | C-Br stretching | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 286/288/290 | [M]⁺ |

| 207/209 | [M-Br]⁺ |

| 128 | [M-2Br]⁺ |

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of the two bromine atoms. The C2-Br bond is generally more susceptible to nucleophilic substitution, while the C6-Br bond is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential and regioselective introduction of various substituents.

Caption: Reactivity of this compound in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[3]

-

Suzuki Coupling: The reaction of the C6-Br with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at this position.[4]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C6-Br with a wide range of primary and secondary amines, providing access to a diverse array of 6-aminoquinazoline derivatives.

Nucleophilic Aromatic Substitution

The C2-position of the quinazoline ring is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the bromine atom by various nucleophiles.

-

Amination: Reaction with amines can introduce amino functionalities at the C2 position.

-

Alkoxylation/Hydroxylation: Alcohols and water can act as nucleophiles to introduce alkoxy or hydroxyl groups, respectively.

The sequential application of these reactions provides a powerful strategy for the synthesis of complex, multi-functionalized quinazoline derivatives with potential applications in medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of diverse libraries of quinazoline-based compounds. While a definitive and widely published synthesis protocol remains to be fully elucidated, its potential as a key intermediate is clear. The differential reactivity of its two bromine atoms allows for selective functionalization through a variety of modern synthetic methodologies. A complete spectroscopic characterization is essential for its unambiguous identification and for quality control in its synthetic applications. Further research into the synthesis and reactivity of this compound will undoubtedly continue to unlock its potential in the discovery and development of novel therapeutic agents and functional materials.

References

(Note: The following references are a selection of relevant literature and databases. A comprehensive list would require access to proprietary chemical databases and extensive literature searches.)

- Wiley-VCH. (2007).

- Royal Society of Chemistry.

- PubChemLite. This compound (C8H4Br2N2).

- SciELO. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.

- Royal Society of Chemistry. Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde.

- ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).

- PubMed.

- BenchChem. Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.

- CP Lab Safety. This compound, 95% Purity, C8H4Br2N2, 250 mg.

- Chemistry LibreTexts. 2.

- PubMed.

- BenchChem.

- ChemicalBook. 2,6-Dibromoaniline(608-30-0) 1H NMR spectrum.

- ChemicalBook. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.

- BenchChem. Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 1-(2-Amino-3,5-dibromophenyl)ethanone.

- BenchChem.

- BenchChem. Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide.

- NIST WebBook. 2,6-Dibromo-4-methylaniline.

- PubChem. 6-Bromo-2-chloroquinoline.

- ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):....

- NIST WebBook. Phenol, 2,6-dibromo-.

- Beilstein Journals. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles.

- ResearchGate. (2011). Reactions of Some Nucleophiles with Pyrylium Salts.

Sources

An In-depth Technical Guide to the Solubility of 2,6-Dibromoquinazoline in Organic Solvents

Foreword: Navigating the Solubility Landscape of Heterocyclic Scaffolds

In the realm of medicinal chemistry and drug development, the quinazoline scaffold is of paramount importance, forming the core of numerous therapeutic agents. The solubility of these molecules is a critical determinant of their developability, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. 2,6-Dibromoquinazoline, a key intermediate in the synthesis of various bioactive molecules, presents a solubility profile that is crucial for its effective utilization.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, we will draw upon established principles of physical organic chemistry, data from structurally related quinazoline derivatives, and standardized methodologies to provide a robust framework for the researcher. This document is designed not merely as a repository of data but as a practical guide to understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Our approach is grounded in the principles of scientific integrity, providing not just protocols but the causal reasoning behind them, ensuring that the insights herein are both actionable and fundamentally sound.

Physicochemical Characterization of this compound

A foundational understanding of the physicochemical properties of this compound is essential to rationalize its solubility behavior.

The structure of this compound is characterized by a bicyclic aromatic system containing two nitrogen atoms, with bromine substituents at the 2 and 6 positions.

-

Molecular Formula: C₈H₄Br₂N₂[1]

-

Molecular Weight: 287.94 g/mol [1]

-

Structure: The quinazoline core is a planar, aromatic system. The two nitrogen atoms can act as hydrogen bond acceptors. The C-Br bonds introduce regions of higher lipophilicity and the bromine atoms themselves can participate in halogen bonding.

-

Polarity: The molecule possesses a moderate dipole moment due to the presence of the electronegative nitrogen and bromine atoms. However, the overall molecule is largely nonpolar due to the extensive aromatic system and the heavy bromine atoms. This dual character suggests that its solubility will be highly dependent on the specific nature of the solvent.

The interplay of these features—hydrogen bonding capability, aromatic stacking potential, and lipophilicity—governs the solute-solvent interactions that dictate solubility.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically controlled process. It can be conceptualized as a three-step energetic cycle:

-

Lattice Energy: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvent Cavitation: Energy is expended to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: Energy is released when the solute molecule is inserted into the solvent cavity and forms favorable interactions with the surrounding solvent molecules.

The overall enthalpy of solution is the sum of these energy changes. For dissolution to be favorable, the Gibbs free energy of solution (ΔG_sol) must be negative, which is a function of both the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

The guiding principle of "like dissolves like" is a useful heuristic. Polar solvents will more effectively solvate polar solutes, and nonpolar solvents will better solvate nonpolar solutes. Given the mixed characteristics of this compound, we can anticipate a nuanced solubility profile across a spectrum of organic solvents.

Predicted Solubility Profile of this compound

While direct quantitative data for this compound is scarce, we can infer its likely solubility based on a study of pyrazolo quinazoline derivatives, which share the core quinazoline scaffold. A study by Baluja et al. on such derivatives investigated their solubility in N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[2] The findings from this study, coupled with general principles of solubility, allow for a reasoned prediction of the solubility of this compound.

Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Category | Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Qualitative Solubility | Predicted Quantitative Solubility Range (mg/mL) | Rationale for Prediction |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | > 50 | High polarity and hydrogen bond accepting ability can effectively solvate the quinazoline core. |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | > 50 | Similar to DMSO, a strong hydrogen bond acceptor with high polarity. | |

| Acetonitrile | 5.8 | 37.5 | Moderately Soluble | 10 - 30 | Polar aprotic, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.6 | Soluble | 20 - 40 | Moderate polarity and ether oxygen can interact with the solute. |

| 1,4-Dioxane | 4.8 | 2.2 | Sparingly Soluble | 5 - 15 | Lower polarity than THF. | |

| Esters | Ethyl Acetate | 4.4 | 6.0 | Sparingly Soluble | 5 - 15 | Moderate polarity, can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane (DCM) | 3.1 | 9.1 | Soluble | 20 - 40 | Can engage in dipole-dipole interactions and solvate the brominated aromatic system. |

| Chloroform | 4.1 | 4.8 | Soluble | 20 - 40 | Similar to DCM, with the added potential for weak hydrogen bonding. | |

| Alcohols | Methanol | 5.1 | 32.7 | Sparingly Soluble | 1 - 10 | Polar protic solvent. The energetic cost of disrupting the solvent's hydrogen bonding network may be high. |

| Ethanol | 4.3 | 24.5 | Sparingly Soluble | 1 - 10 | Similar to methanol, with slightly lower polarity. | |

| Hydrocarbons | Toluene | 2.4 | 2.4 | Slightly Soluble | < 1 | Nonpolar solvent, capable of π-π stacking interactions with the quinazoline ring. |

| Hexane | 0.1 | 1.9 | Insoluble | < 0.1 | Very nonpolar, unlikely to overcome the lattice energy of the solute. |

Note: The quantitative solubility ranges are estimations based on data for structurally related pyrazolo quinazoline derivatives and are intended for illustrative purposes.[2] Experimental verification is required for precise values.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its accuracy and reproducibility.[3][4]

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable sealed containers

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Stability and Storage of 2,6-Dibromoquinazoline

Introduction

2,6-Dibromoquinazoline (CAS No: 161425-75-8; Molecular Formula: C₈H₄Br₂N₂) is a pivotal halogenated heterocyclic compound, widely utilized as a synthetic intermediate in medicinal chemistry and drug development.[1] Its quinazoline core is a common scaffold in pharmacologically active molecules, and the bromine substituents at the C2 and C6 positions serve as versatile handles for further chemical modification through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[2] The reactivity that makes this compound a valuable building block also renders it susceptible to degradation if not handled and stored correctly. Ensuring the chemical integrity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and best practices for handling this important reagent.

Section 1: Physicochemical Properties and Inherent Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. While the aromatic quinazoline ring provides a degree of thermodynamic stability, the carbon-bromine (C-Br) bonds are sites of potential reactivity.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Bromoquinoline (Related Compound) | Notes |

| CAS Number | 161425-75-8[1] | 5332-25-2[3] | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₈H₄Br₂N₂[1] | C₉H₆BrN | Defines the elemental composition of the molecule. |

| Molecular Weight | 287.94 g/mol [1] | 208.05 g/mol | Mass of one mole of the substance. |

| Appearance | Solid (Typical) | <19°C Solid, >19°C Liquid[3] | Physical state at standard temperature and pressure. |

| Melting Point | Data not available | 19°C[3] | Temperature at which the solid form becomes a liquid. |

| Boiling Point | Data not available | 278°C at 760 mmHg[3] | Temperature at which the liquid form becomes a gas. |

| Solubility | Data not available | Data not available | Often soluble in organic solvents like DMSO, DMF. |

The C-Br bonds on the quinazoline ring are susceptible to nucleophilic attack and photochemical cleavage, which are the primary drivers of degradation.[4] Understanding these vulnerabilities is key to establishing effective storage and handling protocols.

Section 2: Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for degradation under improper storage or handling conditions. These include hydrolysis, photodegradation, and reaction with incompatible chemicals.

-

Hydrolysis: In the presence of water or moisture, particularly under acidic or basic conditions, the bromine atoms can be displaced by hydroxyl groups via nucleophilic aromatic substitution.[5] This process can lead to the formation of bromo-hydroxyquinazolines or dihydroxyquinazoline, compromising the purity of the material. The C2 position is generally more susceptible to nucleophilic attack than the C6 position in quinazolines.[6]

-

Photodegradation: Aromatic bromine compounds are known to be sensitive to light, especially UV radiation.[7] Energy from light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species. This process, known as reductive debromination, can result in the formation of mono-brominated or fully debrominated quinazoline byproducts.[8][9]

-

Reaction with Nucleophiles: Strong nucleophiles, other than water, can also displace the bromine atoms. This is the basis for many synthetic applications but represents a degradation pathway if the compound is inadvertently exposed to amines, alkoxides, or other nucleophilic reagents during storage.

Below is a diagram illustrating the principal degradation pathways.

Caption: Safe handling workflow for dispensing this compound.

Section 4: Assessing Compound Stability - An Experimental Workflow

For critical applications, it is prudent to verify the stability of a specific batch of this compound. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed. [10][11]This involves intentionally degrading the compound under stress conditions to ensure the analytical method can separate the intact compound from its degradation products. [1]

Forced Degradation (Stress Testing) Protocol

As outlined by ICH guidelines, forced degradation studies are a cornerstone of stability assessment. [12][13]

-

Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a solution at 80°C for 48 hours. Store the solid powder at a high temperature as well.

-

Photolytic Degradation: Expose a solution to a calibrated UV light source or direct sunlight for a defined period (e.g., 24 hours).

-

-

Neutralize and Dilute: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analyze Samples: Analyze an unstressed control sample and all stressed samples using a developed HPLC method.

HPLC Method Development and Validation

The goal is to achieve baseline separation between the main this compound peak and all peaks corresponding to degradation products. [3][14]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. [15][16]Peak purity analysis using a diode array detector is crucial to confirm that the main peak is free from co-eluting impurities. [1]

Caption: Experimental workflow for stability assessment.

Section 5: Incompatible Materials and Hazardous Reactions

To prevent degradation and ensure safety, this compound must be stored away from the following classes of chemicals: [3]* Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Reducing Agents: May react with the C-Br bonds.

-

Strong Acids and Bases: Can catalyze hydrolysis and other degradation reactions.

Under fire conditions, thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide. [3]

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. While the compound is stable under recommended conditions, it is susceptible to degradation by hydrolysis, photolysis, and reaction with incompatible chemicals. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light—is essential for preserving its purity and reactivity. For applications requiring the highest degree of quality assurance, the implementation of a formal stability testing program using a validated, stability-indicating HPLC method is strongly advised.

References

- MedchemExpress. (2025, October 3). Safety Data Sheet.

- Huynh, M. M. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Viswanathan, C. T., et al. (2007). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.

- Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet.

- Mphahlele, M. J. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.

- Sharma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.

- Perontsis, S., et al. (2021). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions.

- CP Lab Safety. (n.d.). This compound, 95% Purity, C8H4Br2N2, 250 mg.

- de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta.

- Terdalkar, S. S., & Nandibewoor, S. T. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry.

- Wang, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

- Nitske, P., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry.

- QbD Group. (2024, March 13). How to create a GMP-Compliant Stability Protocol?.

- Cheng, J., et al. (2021). Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions. Water Research.

- Li, J., et al. (2018). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. Asian Journal of Organic Chemistry.

- KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.

- Stapleton, H. M., et al. (2006). PHOTODEGRADATION OF DECABROMODIPHENYL ETHER (BDE 209) IN NATURAL AND AMENDED HOUSE DUST. Organohalogen Compounds.

- Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions.

- Serra, I., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Molecules.

- ResearchGate. (2025, October 8). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.

- Díaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Microbiology and Molecular Biology Reviews.

- MaChemGuy. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism [Video]. YouTube.

Sources

- 1. usp.org [usp.org]

- 2. mdpi.com [mdpi.com]

- 3. web.vscht.cz [web.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. database.ich.org [database.ich.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. qbdgroup.com [qbdgroup.com]

Discovery of novel quinazoline derivatives from 2,6-Dibromoquinazoline

Beginning Research on Quinazolines

I'm starting with focused Google searches to collect data on the synthesis, functionalization, and biological applications of quinazoline derivatives derived from 2,6-dibromoquinazoline. I'm aiming for a comprehensive overview to lay a solid foundation for further investigation.

Analyzing Synthetic Strategies

I am now delving into the search results, specifically analyzing synthetic strategies. I'm focusing on key derivatizations and reagent choices. I'll also identify challenges and search for supporting authoritative sources to validate technical claims and protocols. I'm also devising a logical structure for the technical guide, emphasizing quinazoline's reactivity.

Exploring Literature & Protocols

I'm now starting with a series of targeted Google searches to gather data on the synthesis, functionalization, and biological applications of quinazoline derivatives derived from this compound. I'm focusing on experimental protocols and characterization techniques, followed by analyzing results to identify key synthetic strategies and challenges while also searching for authoritative sources. My goal is to support all technical claims and devise a logical structure for the guide, with an introduction to the quinazoline scaffold.

An In-Depth Technical Guide to the Chemistry of Dihalogenated Quinazolines

Abstract

Dihalogenated quinazolines are pivotal intermediates in the synthesis of a vast array of biologically active compounds, finding extensive application in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of the core chemistry of these versatile scaffolds. We will delve into the principal synthetic methodologies for their preparation, with a particular focus on the widely utilized 2,4-dichloroquinazoline. A detailed exploration of their reactivity, emphasizing the regioselective nature of nucleophilic aromatic substitution (SNAr) reactions, will be presented. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the rational design and synthesis of novel quinazoline-based therapeutic agents.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[2][3][4] Its inherent structural features and the ability to be readily functionalized have led to the development of a multitude of compounds with a broad spectrum of pharmacological activities. These include anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[3][4][5] The stability of the quinazoline nucleus has made it an attractive scaffold for medicinal chemists to append various bioactive moieties, leading to the discovery of potent therapeutic agents.[5]

Among the diverse range of quinazoline derivatives, dihalogenated quinazolines, particularly those halogenated at the 2 and 4 positions, serve as crucial and versatile building blocks.[1] The presence of two halogen atoms, typically chlorine, imparts distinct reactivity to the quinazoline ring, enabling selective functionalization through nucleophilic substitution reactions. This controlled reactivity is the key to constructing complex molecular architectures with desired pharmacological profiles.

Synthesis of Dihalogenated Quinazolines: A Gateway to Chemical Diversity

The most common and industrially relevant dihalogenated quinazoline is 2,4-dichloroquinazoline. Its synthesis is a well-established process, typically commencing from readily available starting materials.

The Primary Synthetic Route: From Anthranilic Acid to 2,4-Dichloroquinazoline

A robust and widely adopted method for the preparation of 2,4-dichloroquinazoline involves a two-step sequence starting from anthranilic acid.[6]

Step 1: Synthesis of 2,4-Quinazolinedione

The initial step involves the reaction of anthranilic acid with a cyanate source, such as potassium cyanate, to form 2,4-quinazolinedione.[6] This reaction is typically carried out in an aqueous medium under basic conditions.[6]

Step 2: Chlorination of 2,4-Quinazolinedione

The subsequent and critical step is the chlorination of the 2,4-quinazolinedione intermediate. This transformation is most commonly achieved by heating the dione in a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7] The use of a catalyst, such as dimethylformamide (DMF), can facilitate this reaction.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline [6][7]

Step 1: 2,4-Quinazolinedione

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid in water.

-

Adjust the pH of the solution to 9-12 using a suitable base (e.g., NaOH).

-

Add potassium cyanate to the solution (mass ratio of anthranilic acid to potassium cyanate is typically 1:1-3).[6]

-

Heat the reaction mixture to 40-90 °C for 2-8 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2,4-quinazolinedione.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

Step 2: 2,4-Dichloroquinazoline

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

-

To a round-bottom flask, add the dried 2,4-quinazolinedione.

-

Slowly add an excess of phosphorus oxychloride (POCl₃).

-

Optionally, add a catalytic amount of DMF.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

The 2,4-dichloroquinazoline will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Alternative Synthetic Strategies

While the aforementioned route is the most prevalent, other methods for the synthesis of 2,4-dichloroquinazoline and its derivatives have been reported. For instance, the reaction of o-aminobenzonitrile with diphosgene or triphosgene can yield 2,4-dichloroquinazoline in a single step, although this method involves highly toxic reagents.[1]

The Reactivity of Dihalogenated Quinazolines: A Tale of Two Positions

The chemical behavior of dihalogenated quinazolines is dominated by nucleophilic aromatic substitution (SNAr) reactions. The two halogen atoms, typically at the C2 and C4 positions, exhibit differential reactivity, allowing for a high degree of regioselectivity in their displacement.

The Principle of Regioselectivity in SNAr Reactions

In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C2 position.[8][9] This regioselectivity is a cornerstone of dihalogenated quinazoline chemistry and can be attributed to several electronic factors.

-

Higher LUMO Coefficient at C4: Density Functional Theory (DFT) calculations have revealed that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon atom.[9][10] This indicates that the C4 position is more electrophilic and thus more prone to attack by a nucleophile.[9][10]

-

Lower Activation Energy for C4 Substitution: The activation energy for the nucleophilic attack at the C4 position is calculated to be lower than that for the C2 position, further supporting the observed regioselectivity.[9]

-

Resonance Stabilization of the Meisenheimer Intermediate: The intermediate formed upon nucleophilic attack at the C4 position (a Meisenheimer-like complex) is better stabilized by resonance. The negative charge can be delocalized onto the adjacent nitrogen atom (N3), which is more effective than the delocalization available for the intermediate formed at the C2 position.

This inherent difference in reactivity allows for the sequential and controlled introduction of different nucleophiles at the C4 and C2 positions.

Reaction Conditions and Their Influence on Selectivity

The regioselectivity of SNAr reactions on 2,4-dichloroquinazoline can be further controlled by carefully manipulating the reaction conditions.

-

Temperature: The substitution at the more reactive C4 position can often be achieved under milder conditions, such as at room temperature or slightly elevated temperatures.[8][11] In contrast, the substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures (reflux).[8]

-

Nucleophile Strength: While a wide range of nucleophiles can displace the C4-chloro group, stronger nucleophiles may be required to react at the C2 position.

-

Solvent: The choice of solvent can also influence the reaction rate and selectivity. Aprotic polar solvents like dioxane, THF, and DMF are commonly employed.

Visualizing the Reactivity: A Workflow for Sequential Substitution

Caption: A typical workflow for the regioselective sequential substitution on 2,4-dichloroquinazoline.

Key Transformations of Dihalogenated Quinazolines

The differential reactivity of the C2 and C4 halogens opens up a vast chemical space for the synthesis of diverse quinazoline derivatives.

Amination Reactions

The introduction of amino groups is a particularly important transformation, as the resulting aminoquinazolines are prevalent in many biologically active molecules. Primary and secondary amines readily displace the C4-chloro group, often in the presence of a base to neutralize the HCl generated. Subsequent amination at the C2 position requires more forcing conditions.

O- and S-Nucleophile Reactions

Alkoxides, phenoxides, and thiols can also be employed as nucleophiles to introduce oxygen and sulfur-containing moieties onto the quinazoline scaffold. Similar to amination, the C4 position is the preferred site of initial attack.

Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been successfully applied to dihalogenated quinazolines. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, further expanding the chemical diversity of the quinazoline library. The regioselectivity in these reactions can also be controlled, with the C4 position generally being more reactive.

Applications in Drug Discovery and Development

The synthetic versatility of dihalogenated quinazolines has made them indispensable intermediates in the development of numerous therapeutic agents. The ability to systematically modify the substituents at the C2 and C4 positions allows for the fine-tuning of a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

Several FDA-approved drugs contain the quinazoline scaffold, and many of these are synthesized using dihalogenated quinazolines as key starting materials. These include kinase inhibitors for cancer therapy, such as gefitinib and erlotinib, which feature a 4-anilinoquinazoline core.

Data Presentation: Representative Yields for C4-Substitution on 2,4-Dichloroquinazoline

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Aniline | 2-Chloro-4-anilinoquinazoline | Dioxane, 80 °C, 12 h | High |

| Hydrazine Hydrate | 2-Chloro-4-hydrazinylquinazoline | Ethanol, 0-5 °C, 2 h | Good |

| Sodium Methoxide | 2-Chloro-4-methoxyquinazoline | Methanol, RT | High |

Conclusion

Dihalogenated quinazolines, with 2,4-dichloroquinazoline as the prime example, are powerful and versatile intermediates in organic synthesis. Their well-defined and predictable reactivity, particularly the regioselective nature of nucleophilic aromatic substitution, provides a robust platform for the construction of complex and diverse molecular libraries. A thorough understanding of their synthesis and chemical behavior is essential for researchers and scientists engaged in the design and development of novel quinazoline-based therapeutic agents. The continued exploration of new synthetic methodologies and applications of these valuable building blocks will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1742. [Link]

- Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]

- Molecules. (2023). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 28(13), 5183. [Link]

- OMICS International. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Pharmacogenomics & Pharmacoproteomics, 6(4). [Link]

- PubMed. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. [Link]

- Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.

- Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

- Google Patents. (2012).

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

- Chemistry Stack Exchange. (2024).

- PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

Sources

- 1. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Strategic deployment of 2,6-Dibromoquinazoline in Modern Medicinal Chemistry: A Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Among its many derivatives, 2,6-dibromoquinazoline has emerged as a particularly versatile and powerful building block for the synthesis of novel drug candidates. The strategic placement of two bromine atoms at positions 2 and 6 offers differential reactivity, enabling selective functionalization and the creation of diverse chemical libraries. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of this compound in medicinal chemistry. We will delve into its pivotal role in the development of kinase inhibitors for oncology and explore its potential in other therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic motif in a vast number of biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal pharmacophore for interacting with various biological targets.[3] Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the therapeutic importance of this scaffold.[4][5]

The introduction of halogen atoms, such as bromine, onto the quinazoline core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.[4] Bromine can act as a handle for further synthetic modifications through cross-coupling reactions and can also enhance binding affinity to target proteins through halogen bonding.[6] The 2,6-dibromo substitution pattern is of particular interest due to the distinct electronic environments of the C2 and C6 positions, which allows for selective chemical manipulation.

Synthesis and Chemical Reactivity of this compound

A robust and scalable synthesis of the this compound core is the gateway to its utility in medicinal chemistry. While a direct, one-pot synthesis from simple precursors is not widely reported, a common and effective strategy involves the construction of a 6-bromo-4(3H)-quinazolinone intermediate, followed by modification at the 2-position.

General Synthetic Approach